1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)-
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Overview
Description
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C10H20OSi. It is a derivative of 1-pentyn-3-ol, where the hydrogen atoms at the 3 and 4 positions are replaced by methyl groups, and the hydrogen atom at the 1 position is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol. Another method involves the reaction between hexadiynol and dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the production of 1-pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- typically involves large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and silylation agents.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products.
Comparison with Similar Compounds
1-Pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- can be compared with other similar compounds such as:
3,4-Dimethyl-1-pentyn-3-ol: Similar structure but lacks the trimethylsilyl group, making it less stable and reactive.
3-Methyl-1-pentyn-3-ol: Another similar compound with a single methyl group at the 3 position, resulting in different chemical properties and reactivity.
The presence of the trimethylsilyl group in 1-pentyn-3-ol, 3,4-dimethyl-1-(trimethylsilyl)- makes it unique by enhancing its stability and reactivity, which is advantageous in various chemical reactions and applications.
Properties
CAS No. |
109530-47-4 |
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Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
3,4-dimethyl-1-trimethylsilylpent-1-yn-3-ol |
InChI |
InChI=1S/C10H20OSi/c1-9(2)10(3,11)7-8-12(4,5)6/h9,11H,1-6H3 |
InChI Key |
YLUADCCZMPSTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
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